
3-Methylnonan-1-ol
Overview
Description
3-Methylnonan-1-ol: is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to the first carbon of a nonane chain, with a methyl group attached to the third carbon. This compound is a primary alcohol and is known for its use in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylnonan-1-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 1-bromononane with methylmagnesium bromide, followed by hydrolysis to yield this compound.
Reduction of Ketones: Another method involves the reduction of 3-methylnonan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Hydroformylation: This method involves the hydroformylation of 1-octene to produce 3-methylnonanal, which is then hydrogenated to form this compound.
Catalytic Hydrogenation: Industrial production often employs catalytic hydrogenation of 3-methylnonanal using catalysts like palladium on carbon.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methylnonan-1-ol can be oxidized to form 3-methylnonanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-methylnonane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming 3-methylnonyl chloride or 3-methylnonyl bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 3-Methylnonanoic acid.
Reduction: 3-Methylnonane.
Substitution: 3-Methylnonyl chloride, 3-Methylnonyl bromide.
Scientific Research Applications
3-Methylnonan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylnonan-1-ol involves its interaction with various molecular targets:
Enzymatic Reactions: It can act as a substrate for enzymes involved in oxidation-reduction reactions.
Cell Membrane Interaction: It may interact with cell membranes, affecting their fluidity and permeability.
Metabolic Pathways: It can be metabolized by the liver, undergoing oxidation to form corresponding acids and other metabolites.
Comparison with Similar Compounds
Nonan-1-ol: Similar structure but lacks the methyl group on the third carbon.
3-Methyloctan-1-ol: Similar structure but has one less carbon in the chain.
3-Methylundecan-1-ol: Similar structure but has two more carbons in the chain.
Uniqueness:
Structural Differences: The presence of the methyl group on the third carbon distinguishes 3-Methylnonan-1-ol from other nonanol isomers.
Chemical Properties: These structural differences result in unique chemical properties, such as boiling point, solubility, and reactivity.
Properties
IUPAC Name |
3-methylnonan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-4-5-6-7-10(2)8-9-11/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQPYGLPOMTAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567627 | |
| Record name | 3-Methylnonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22663-64-5 | |
| Record name | 3-Methylnonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

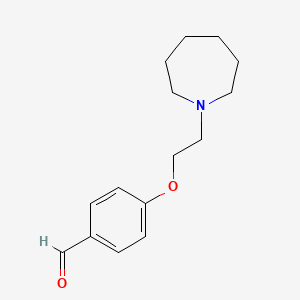
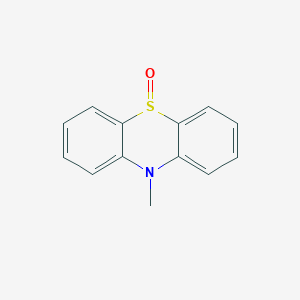
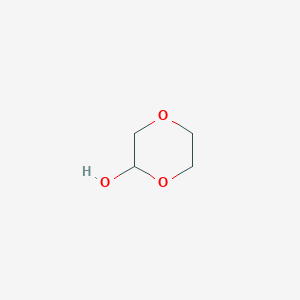
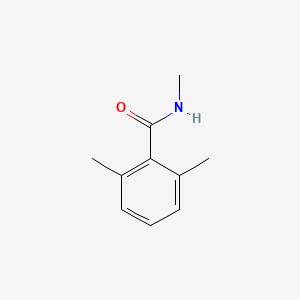
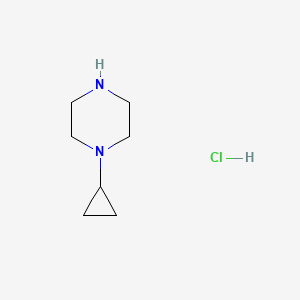
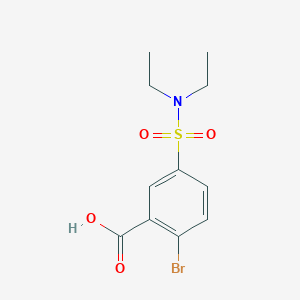
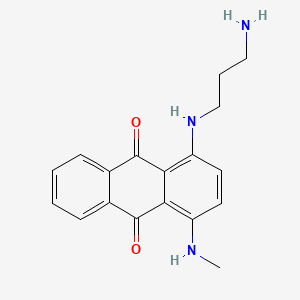
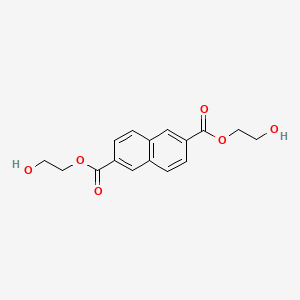
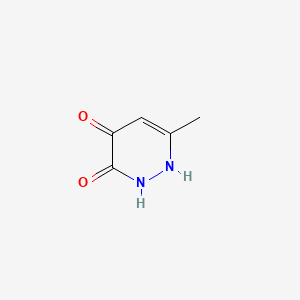

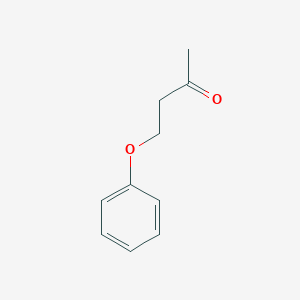

![1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile](/img/structure/B3049884.png)
